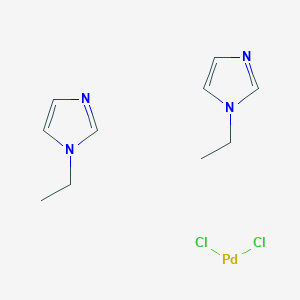
Palladium,dichlorobis(1-ethyl-1H-imidazole)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Palladium, dichlorobis(1-ethyl-1H-imidazole)- is a coordination compound featuring palladium as the central metal atom coordinated with two chloride ions and two 1-ethyl-1H-imidazole ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Palladium, dichlorobis(1-ethyl-1H-imidazole)- typically involves the reaction of palladium chloride with 1-ethyl-1H-imidazole in an appropriate solvent. The reaction is usually carried out under reflux conditions to ensure complete coordination of the ligands to the palladium center.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: Palladium, dichlorobis(1-ethyl-1H-imidazole)- can undergo various types of chemical reactions, including:
Oxidation: The palladium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced, often leading to the formation of palladium metal.
Substitution: The chloride ligands can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are often used.
Substitution: Ligand exchange reactions typically involve the use of excess ligand and may require heating.
Major Products:
Oxidation: Higher oxidation state palladium complexes.
Reduction: Palladium metal or lower oxidation state complexes.
Substitution: New palladium complexes with different ligands.
Applications De Recherche Scientifique
Palladium, dichlorobis(1-ethyl-1H-imidazole)- has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, such as cross-coupling reactions.
Material Science: The compound is studied for its potential use in the development of new materials with unique properties.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of Palladium, dichlorobis(1-ethyl-1H-imidazole)- in catalysis involves the coordination of the palladium center to substrates, facilitating various chemical transformations. The 1-ethyl-1H-imidazole ligands help stabilize the palladium center and can influence the reactivity and selectivity of the catalyst.
Comparaison Avec Des Composés Similaires
- Palladium, dichlorobis(1-methyl-1H-imidazole)-
- Palladium, dichlorobis(1-phenyl-1H-imidazole)-
Comparison: Palladium, dichlorobis(1-ethyl-1H-imidazole)- is unique due to the presence of the 1-ethyl-1H-imidazole ligands, which can impart different steric and electronic properties compared to other imidazole derivatives
Propriétés
Formule moléculaire |
C10H16Cl2N4Pd |
|---|---|
Poids moléculaire |
369.6 g/mol |
Nom IUPAC |
dichloropalladium;1-ethylimidazole |
InChI |
InChI=1S/2C5H8N2.2ClH.Pd/c2*1-2-7-4-3-6-5-7;;;/h2*3-5H,2H2,1H3;2*1H;/q;;;;+2/p-2 |
Clé InChI |
KTJOQDJLWOISCW-UHFFFAOYSA-L |
SMILES canonique |
CCN1C=CN=C1.CCN1C=CN=C1.Cl[Pd]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


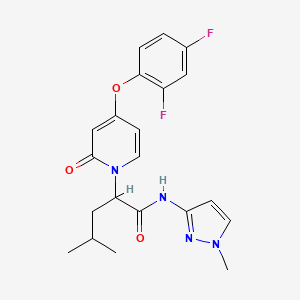
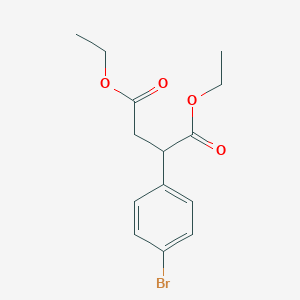
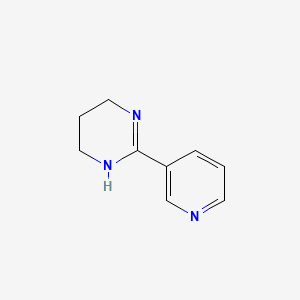
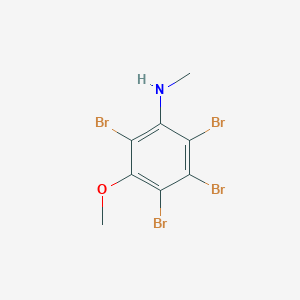
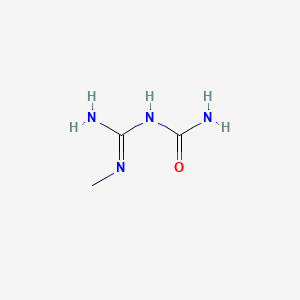
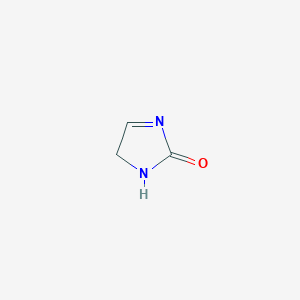
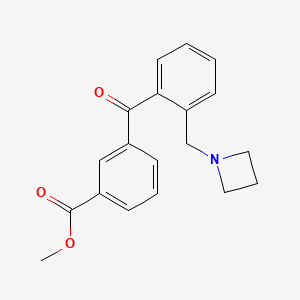

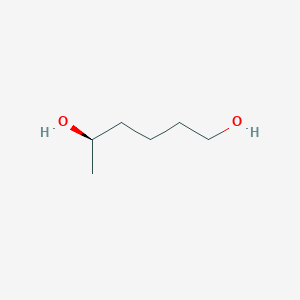


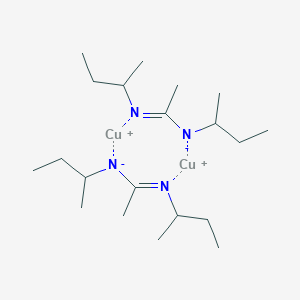
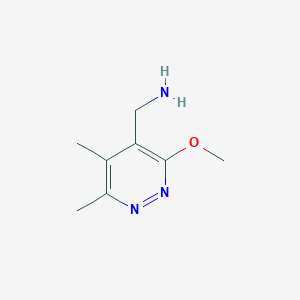
![4,6-Dichloropyrrolo[1,2-B]pyridazine-3-carboxylic acid](/img/structure/B13102534.png)
